molecular formula C17H14N4OS B2489544 3-cyano-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1797717-61-3

3-cyano-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2489544
CAS No.: 1797717-61-3
M. Wt: 322.39
InChI Key: MEDLHXNJCIBFNL-UHFFFAOYSA-N
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Description

3-cyano-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a cyano group, a thiophene ring, and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Reactions Analysis

3-cyano-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures.

Scientific Research Applications

3-cyano-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets in the body. The cyano group and the heterocyclic rings play a crucial role in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-cyano-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activities.

Properties

IUPAC Name

3-cyano-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c18-12-13-3-1-4-14(11-13)17(22)19-7-9-21-8-6-15(20-21)16-5-2-10-23-16/h1-6,8,10-11H,7,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDLHXNJCIBFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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